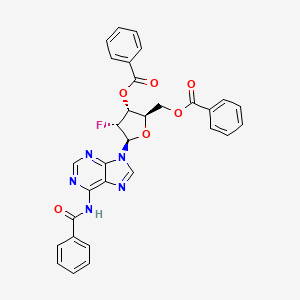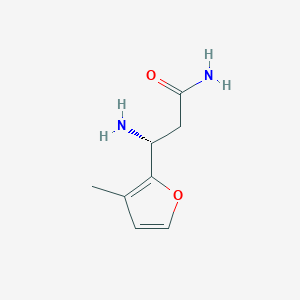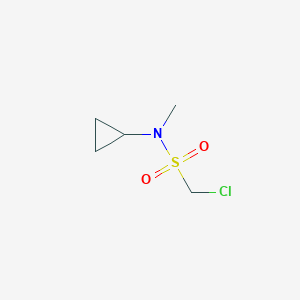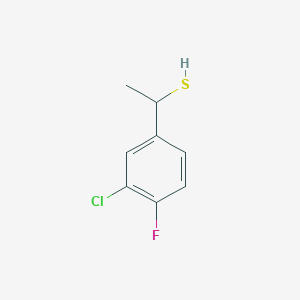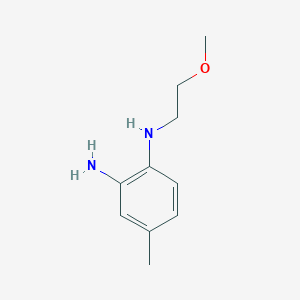
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethyl group and two amine groups
Métodos De Preparación
The synthesis of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be achieved through several routes. One common method involves the reaction of 4-methylbenzene-1,2-diamine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be compared with similar compounds such as:
1-N-(2-phenoxyethyl)-4-methylbenzene-1,2-diamine: This compound has a phenoxyethyl group instead of a methoxyethyl group, leading to different chemical and biological properties.
4-methylbenzene-1,2-diamine: Lacks the methoxyethyl group, making it less versatile in certain chemical reactions.
1-N-(2-methoxyethyl)-benzene-1,2-diamine: Similar structure but without the methyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-8-3-4-10(9(11)7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3 |
Clave InChI |
OQIXWRYBSGAIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


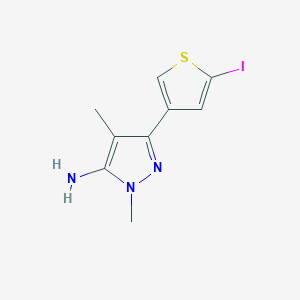
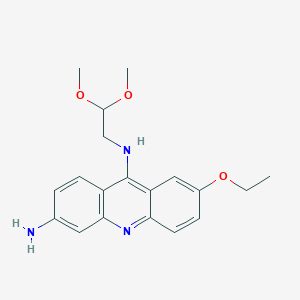
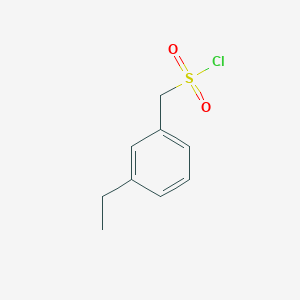
![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
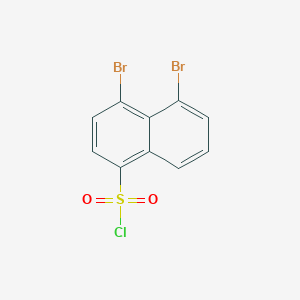

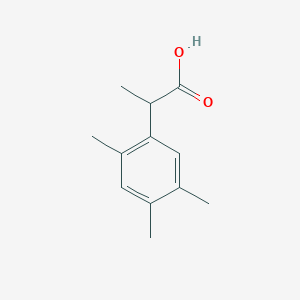
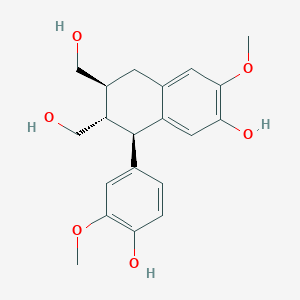

![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
